Ethyl 2-chlorothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chlorothiophene-3-carboxylate is a chemical compound with the molecular formula C7H7ClO2S. It belongs to the class of thiophene derivatives, which are known for their aromatic sulfur-containing heterocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chlorothiophene-3-carboxylate typically involves the chlorination of thiophene derivatives followed by esterification. One common method includes the reaction of 2-chlorothiophene-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Major Products:
Substitution: Formation of 2-aminothiophene-3-carboxylate or 2-thiocyanatothiophene-3-carboxylate.
Oxidation: Formation of ethyl 2-chlorothiophene-3-sulfoxide or ethyl 2-chlorothiophene-3-sulfone.
Reduction: Formation of ethyl 2-chlorothiophene-3-carbinol.
Scientific Research Applications
Ethyl 2-chlorothiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be used in various biochemical assays.
Mechanism of Action
The mechanism of action of ethyl 2-chlorothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, derivatives of thiophene compounds have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Ethyl 3-chlorothiophene-2-carboxylate: Similar in structure but with different positional isomerism.
Methyl 2-chlorothiophene-3-carboxylate: Similar but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-bromothiophene-3-carboxylate: Similar but with a bromine atom instead of a chlorine atom.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives that can be synthesized from it. This positional isomerism can lead to different biological activities and applications compared to its similar compounds .
Properties
Molecular Formula |
C7H7ClO2S |
---|---|
Molecular Weight |
190.65 g/mol |
IUPAC Name |
ethyl 2-chlorothiophene-3-carboxylate |
InChI |
InChI=1S/C7H7ClO2S/c1-2-10-7(9)5-3-4-11-6(5)8/h3-4H,2H2,1H3 |
InChI Key |
SZFNBOZFFBTWLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.